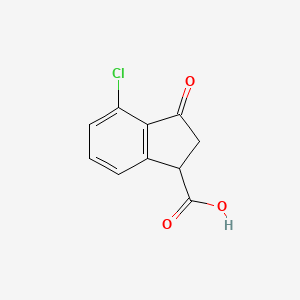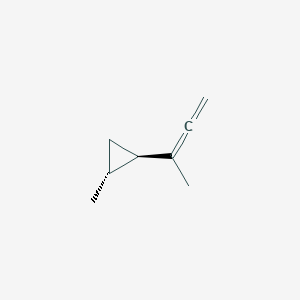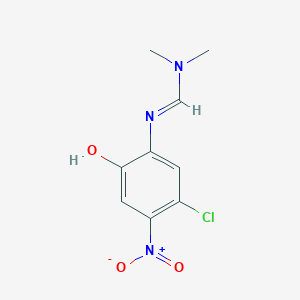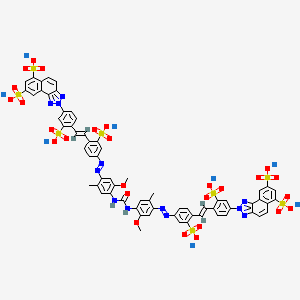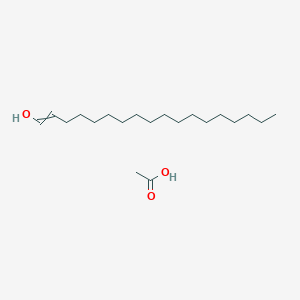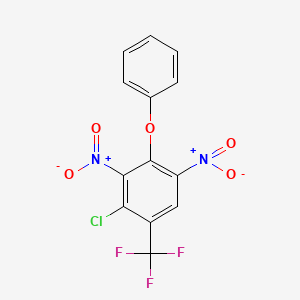
Bis(2-methylphenyl)(4-methylphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylphenyl)(4-methylphenyl)phosphane is an organophosphorus compound that features a phosphorus atom bonded to three aryl groups: two 2-methylphenyl groups and one 4-methylphenyl group. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylphenyl)(4-methylphenyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of chlorodiphenylphosphine with 2-methylphenylmagnesium bromide and 4-methylphenylmagnesium bromide can yield the desired phosphane . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of tertiary phosphines like this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylphenyl)(4-methylphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and material science.
Applications De Recherche Scientifique
Bis(2-methylphenyl)(4-methylphenyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Mécanisme D'action
The mechanism of action of Bis(2-methylphenyl)(4-methylphenyl)phosphane involves its ability to donate electron density through the phosphorus atom. This electron-donating property makes it an effective ligand in coordination chemistry, where it can stabilize metal centers and facilitate catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as the type of metal center it coordinates with in catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-methylphenyl)(phenyl)phosphine: Similar structure but with one phenyl group instead of a 4-methylphenyl group.
Bis(2-methoxyphenyl)phosphine: Contains methoxy groups instead of methyl groups, affecting its electronic properties.
Bis(4-methylphenyl)phenylphosphine: Similar to Bis(2-methylphenyl)(4-methylphenyl)phosphane but with different positional isomers.
Uniqueness
This compound is unique due to the combination of 2-methylphenyl and 4-methylphenyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and the types of complexes it forms with metals, making it suitable for specific catalytic applications.
Propriétés
Numéro CAS |
66186-00-3 |
|---|---|
Formule moléculaire |
C21H21P |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
bis(2-methylphenyl)-(4-methylphenyl)phosphane |
InChI |
InChI=1S/C21H21P/c1-16-12-14-19(15-13-16)22(20-10-6-4-8-17(20)2)21-11-7-5-9-18(21)3/h4-15H,1-3H3 |
Clé InChI |
ZXPUUVDAPGVBPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)P(C2=CC=CC=C2C)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


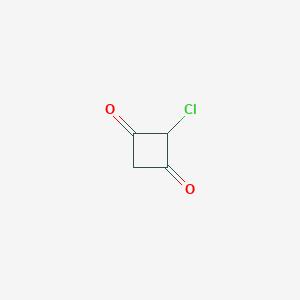
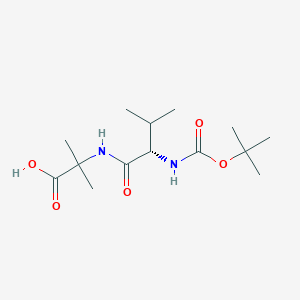
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)

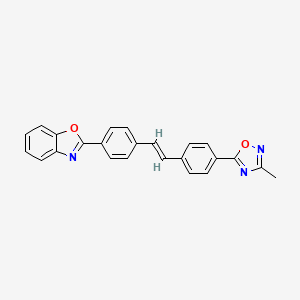
![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
